This compound falls under the category of quinazolinones, which are known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities. The specific structure of 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid contributes to its unique reactivity and solubility characteristics, making it a subject of interest in various scientific studies .
The synthesis of 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid typically involves several key steps:
While detailed industrial production methods are not extensively documented, principles of large-scale organic synthesis apply, focusing on optimizing yield, purity, and scalability.
The molecular structure of 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid can be described as follows:
The compound features a propanoic acid moiety attached to a quinazolinone framework. The presence of the carbonyl group in the quinazolinone structure contributes to its reactivity and potential biological activity .
The chemical reactions involving 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid primarily focus on its interactions within biological systems:
Research into these mechanisms is ongoing, and further studies are needed to elucidate the specific interactions at the molecular level.
The physical and chemical properties of 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid include:
These properties are crucial for understanding how the compound behaves in various environments and its potential applications in research .
2-(4-oxoquinazolin-3(4H)-yl)propanoic acid has several significant applications in scientific research:
The quinazolin-4(3H)-one core is synthesized via regioselective methods to ensure precise functionalization at C2, C3, and C4 positions. A pivotal strategy involves the "sulfonyl group dance," where 2,4-dichloroquinazolines undergo sequential nucleophilic substitutions. Treatment with sodium sulfinates in methanol at 0°C installs a sulfonyl group at C4, followed by azide displacement at the same position. Crucially, the liberated sulfinate anion subsequently displaces the C2 chloride, yielding 4-azido-2-sulfonylquinazolines. This method is effective for electron-rich substrates like 6,7-dimethoxyquinazoline (found in α1-adrenoceptor blockers) but requires strict temperature control to suppress hydrolysis [2].
Palladium-catalyzed C–H activation enables direct C2 arylation. Using Pd(OAc)₂/Ag₂CO₃ in trifluoroacetic acid, 2,4-diarylquinazolines undergo ortho-monoarylation exclusively at the C2 aryl group’s ortho position. This ligand-free system achieves moderate-to-good yields (50–78%) with high regioselectivity, accommodating diverse aryl iodides. The quinazoline nitrogen acts as a directing group, overriding steric biases [9].
Table 1: Regioselective Methods for Quinazolinone Core Modification
Method | Conditions | Regioselectivity | Key Applications |
---|---|---|---|
Sulfonyl group dance | NaRSO₂/NaN₃, MeOH, 0°C | C4 → C2 functionalization | Terazosin/prazosin precursors [2] |
Pd-catalyzed C–H arylation | Pd(OAc)₂/Ag₂CO₃, TFA, 80°C | Ortho-monoarylation | Biarylquinazoline libraries [9] |
The propanoic acid moiety in 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid enables diversification via esterification, amidation, and chain elongation. Esterification employs carboxylic acid activation (DCC/DMAP) followed by alcohol coupling, yielding alkyl esters (e.g., methyl, ethyl, n-butyl). Sterically hindered alcohols (isopropanol) require higher temperatures (60°C) and extended reaction times (24 h) [8].
Amidation leverages peptide-coupling reagents like HATU or PyBOP. Primary amines (alkyl, arylalkyl) react efficiently in DMF at room temperature, while secondary cyclic amines (piperidine, morpholine) necessitate 50°C. For chain elongation, the acid is converted to an acid chloride (SOCl₂), then reacted with diamines (e.g., ethylenediamine) to form amide-linked tertiary amines [8].
Decarboxylative cross-coupling is achieved under Pd catalysis. The propanoic acid is first converted to a silver salt (Ag₂CO₃, THF/H₂O), then coupled with aryl iodides using Pd(OAc)₂/neocuproine. This replaces CO₂H with aryl groups, enabling access to 2-arylquinazolinones [9].
Table 2: Propanoic Acid Side-Chain Modifications
Reaction Type | Reagents/Conditions | Products | Yield Range |
---|---|---|---|
Esterification | ROH, DCC/DMAP, CH₂Cl₂, 25°C | C2–C14 alkyl esters | 75–92% |
Amidation | R¹R²NH, HATU, DIPEA, DMF | Alkyl/arylalkyl amides | 70–88% |
Decarboxylative coupling | ArI, Pd(OAc)₂, Ag₂CO₃, neocuproine | 2-Arylquinazolinones | 65–80% |
Solid-phase synthesis accelerates the generation of quinazolinone-propanoate libraries via resin-bound intermediates. Chlorotrityl polystyrene resin is functionalized by reacting with 3-bromo-2-(4-oxoquinazolin-3(4H)-yl)propanoic acid using DIEA in DCM, achieving loading capacities of 0.8–1.2 mmol/g. The immobilized quinazolinone then undergoes diversification:
Cleavage employs TFA/DCM (1:1) for trityl ester hydrolysis or HF/pyridine for silyl linkers, releasing products with >85% purity (HPLC). This approach synthesizes 96–144-member libraries per run, ideal for screening bioactive candidates [6].
Table 3: Solid-Phase Strategies for Quinazolinone Libraries
Resin Type | Diversification Step | Cleavage Method | Library Size (Examples) |
---|---|---|---|
Chlorotrityl polystyrene | Suzuki coupling, Click chemistry | TFA/DCM or HF/pyridine | 96–144 compounds |
Wang resin | Epoxide opening | TFA/DCM | 30 compounds |
Chemoenzymatic routes achieve asymmetric functionalization of the propanoic acid side chain. Lipase-catalyzed kinetic resolution (e.g., Candida antarctica lipase B) selectively hydrolyzes (S)-enantiomers of methyl 2-(4-oxoquinazolin-3(4H)-yl)propanoate in phosphate buffer (pH 7.0)/MTBE biphasic systems, leaving (R)-esters with 90–95% ee. Alternatively, alcohol dehydrogenase reduces 2-(4-oxoquinazolin-3(4H)-yl)propanal to (S)-alcohols using NADPH cofactor recycling [4].
Glycosidase-mediated decaging enables site-selective glycan installation. The quinazolinone core is modified with Galα(1,4)-GlcNAc or Manβ(1,4)-GlcNAc via enzymatic transfer. β-Galactosidase then cleaves the α-Gal moiety, exposing GlcNAc for enzymatic galactosylation and sialylation. This synthesizes asymmetric N-glycan-quinazolinone conjugates for receptor studies [4] [7].
Engineered transaminases (e.g., Chromobacterium violaceum) convert 2-(4-oxoquinazolin-3(4H)-yl)propanone to chiral amines using L-alanine as the amine donor. Directed evolution optimizes activity toward this bulky substrate, achieving 80% conversion and >99% ee after three rounds of mutagenesis [7].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0